1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine
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Overview
Description
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system fused with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one: A related compound with a similar thienopyridine structure.
5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one: Another similar compound with slight structural variations.
Uniqueness
1-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpropan-2-amine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H18N2S |
---|---|
Molecular Weight |
210.34 g/mol |
IUPAC Name |
1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-11(2,12)8-13-5-3-10-9(7-13)4-6-14-10/h4,6H,3,5,7-8,12H2,1-2H3 |
InChI Key |
QCAIEDHWVRMFSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCC2=C(C1)C=CS2)N |
Origin of Product |
United States |
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